[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Description
[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonylpiperidinyl moiety, and an ethylpiperazinyl group
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3S/c1-2-20-11-13-21(14-12-20)18(23)15-7-9-22(10-8-15)26(24,25)17-5-3-16(19)4-6-17/h3-6,15H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOABPREKLRIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form 4-bromophenyl.
Sulfonylation: The bromophenyl intermediate undergoes sulfonylation to introduce the sulfonyl group, resulting in 4-bromophenylsulfonyl.
Piperidinylation: The sulfonylated intermediate is then reacted with piperidine to form the piperidinyl derivative.
Ethylpiperazinylation: Finally, the piperidinyl derivative is reacted with 4-ethylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and piperazinyl moieties.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials. Its chemical properties make it suitable for applications in material science, such as the creation of polymers or advanced materials.
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Palladium(II) acetate: A catalyst for various organic reactions.
Uniqueness
What sets [1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
